Bis(2-chloropropyl) prop-2-en-1-ylphosphonate
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Overview
Description
Bis(2-chloropropyl) prop-2-en-1-ylphosphonate is an organophosphorus compound known for its diverse applications in various fields It is characterized by the presence of two 2-chloropropyl groups and a prop-2-en-1-yl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloropropyl) prop-2-en-1-ylphosphonate typically involves the reaction of 2-chloropropanol with phosphorus oxychloride, followed by the addition of allyl alcohol. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloropropyl) prop-2-en-1-ylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products have significant applications in different fields, including agriculture and pharmaceuticals.
Scientific Research Applications
Bis(2-chloropropyl) prop-2-en-1-ylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-chloropropyl) prop-2-en-1-ylphosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with DNA synthesis and protein function.
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloropropyl) phosphate: Another organophosphorus compound with similar applications in flame retardants and plasticizers.
Bis(2-chloropropyl) phosphate: A related compound with similar chemical properties and uses.
Uniqueness
Bis(2-chloropropyl) prop-2-en-1-ylphosphonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of 2-chloropropyl and prop-2-en-1-yl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
10604-07-6 |
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Molecular Formula |
C9H17Cl2O3P |
Molecular Weight |
275.11 g/mol |
IUPAC Name |
2-chloro-1-[2-chloropropoxy(prop-2-enyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H17Cl2O3P/c1-4-5-15(12,13-6-8(2)10)14-7-9(3)11/h4,8-9H,1,5-7H2,2-3H3 |
InChI Key |
RRNZYARSBZBKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COP(=O)(CC=C)OCC(C)Cl)Cl |
Origin of Product |
United States |
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